molecular formula C16H16FNOS B5825947 N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5825947
M. Wt: 289.4 g/mol
InChI Key: QNNUUZJFSMWAKY-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C11H8FNOS . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-12-7-4-5-8-13(12)18-16(19)15-10-11-6-2-1-3-9-14(11)20-15/h4-5,7-8,10H,1-3,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUUZJFSMWAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with thiophene-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For instance, it may inhibit protein tyrosine phosphatases, leading to altered signaling pathways and reduced cancer cell growth . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

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